

Synthesis of 13-POHSA: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 13-POHSA

Cat. No.: B15569968

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Introduction

13-POHSA (13-palmitoleoyloxy-octadecanoic acid) is a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).^{[1][2][3]} These lipids have garnered significant interest within the scientific community due to their potent anti-diabetic and anti-inflammatory properties.^{[1][4][5][6]} **13-POHSA**, specifically, is comprised of palmitoleic acid esterified to 13-hydroxy stearic acid.^{[2][4]} Elevated levels of **13-POHSA** have been observed in the serum of glucose-tolerant mice, suggesting a crucial role in metabolic regulation.^{[2][4]} This document provides a detailed protocol for the chemical synthesis of **13-POHSA**, intended for researchers in the fields of drug discovery, metabolic research, and lipid biology.

Chemical Properties and Data

A summary of the key chemical properties of the reactants and the final product, **13-POHSA**, is provided below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	CAS Number
Palmitoleic Acid	C ₁₆ H ₃₀ O ₂	254.41	Liquid	373-49-9
13-Hydroxy Stearic Acid	C ₁₈ H ₃₆ O ₃	300.48	Solid	593-37-3
13-POHSA	C ₃₄ H ₆₄ O ₄	536.87	Solution in methyl acetate	2126038-97-7

Experimental Protocol: Chemical Synthesis of 13-POHSA

This protocol outlines the synthesis of **13-POHSA** via a carbodiimide-mediated esterification of 13-hydroxy stearic acid with palmitoleic acid.

Materials:

- Palmitoleic acid (≥98.5% purity)
- 13-Hydroxy stearic acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

- Rotary evaporator
- Magnetic stirrer and stir bars
- Round-bottom flasks
- Thin-layer chromatography (TLC) plates and chamber

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 13-hydroxy stearic acid (1.0 mmol) in anhydrous dichloromethane (20 mL).
- **Addition of Reagents:** To the solution from step 1, add palmitoleic acid (1.2 mmol), EDC-HCl (1.5 mmol), and DMAP (0.1 mmol).
- **Initiation of Reaction:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.5 mmol) to the stirring solution.
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
- **Monitoring the Reaction:** Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
- **Work-up:**
 - Once the reaction is complete, quench the reaction by adding 20 mL of water.
 - Transfer the mixture to a separatory funnel and extract the organic layer.
 - Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

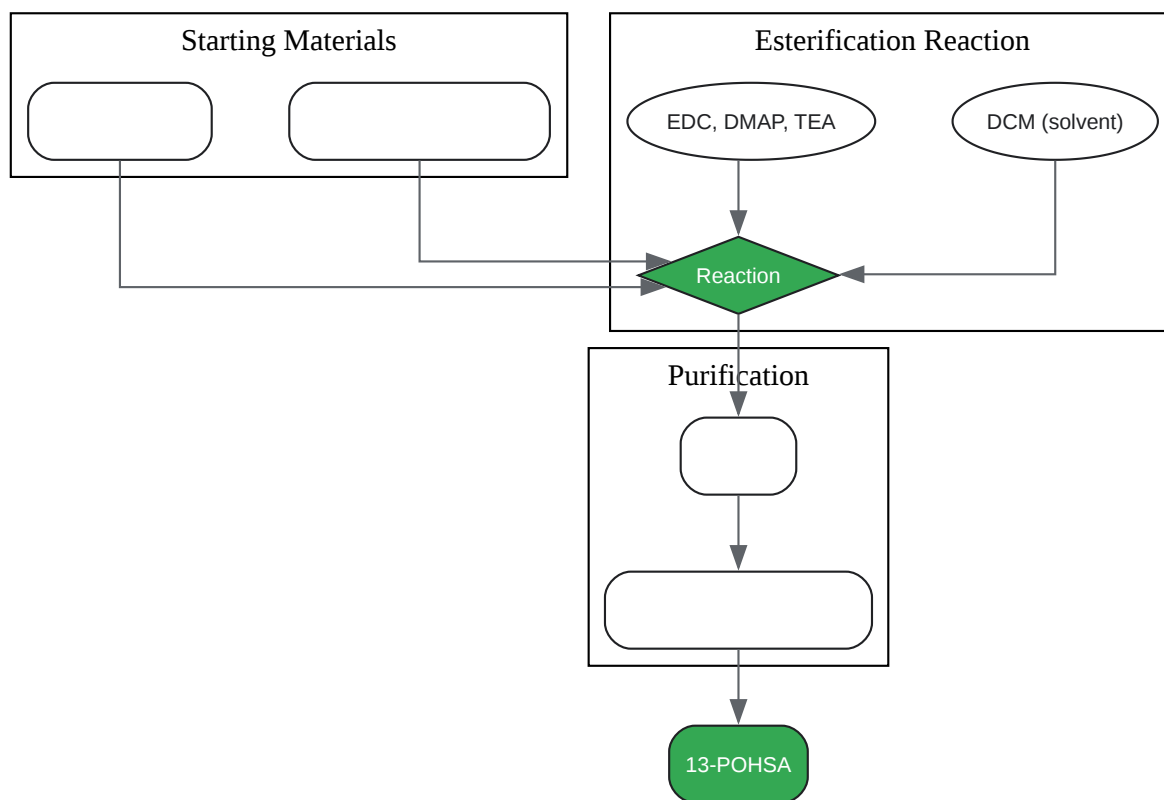
- Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure **13-POHSA**.
- Characterization: Confirm the identity and purity of the synthesized **13-POHSA** using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Alternative Enzymatic Synthesis Approach

An alternative, environmentally friendly approach to **13-POHSA** synthesis involves enzymatic esterification. Lipases, such as *Candida antarctica* lipase A (CalA), have been shown to effectively catalyze the esterification of hydroxy fatty acids with other fatty acids.^{[1][5]} This method typically involves incubating the two fatty acid precursors with the immobilized enzyme in an organic solvent like toluene at a controlled temperature.^[1]

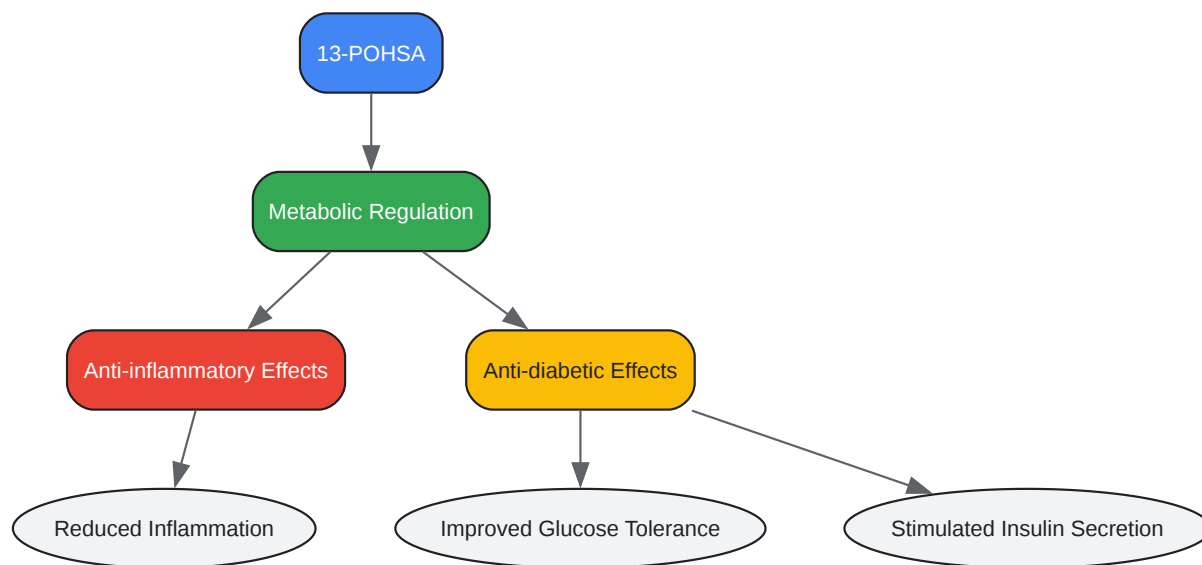
Visualizing the Synthesis and Biological Context

To aid in the understanding of the synthesis process and the biological relevance of **13-POHSA**, the following diagrams are provided.



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Caption: Workflow for the chemical synthesis of **13-POHSA**.



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Caption: Biological context and effects of **13-POHSA**.

Conclusion

This protocol provides a reproducible method for the synthesis of **13-POHSA**, a bioactive lipid with significant therapeutic potential. The availability of a reliable synthetic route is essential for advancing research into the biological functions of FAHFAs and exploring their potential as novel therapeutics for metabolic and inflammatory diseases. Researchers are encouraged to optimize and adapt this protocol to suit their specific laboratory conditions and research needs.

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